molecular formula C18H19N3O3S2 B12162025 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-sulfonamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-sulfonamide

Cat. No.: B12162025
M. Wt: 389.5 g/mol
InChI Key: PTRMSBSXRDAKPU-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-sulfonamide is a complex organic compound that features an indole moiety, a piperidine ring, and a thiophene sulfonamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindole derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the sulfonamide to a sulfonic acid.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-ylcarbonyl)piperidine-4-carboxamide
  • N-(1H-indol-2-ylmethyl)piperidine-4-sulfonamide
  • N-(1H-indol-2-ylcarbonyl)piperidine-4-thiophene-2-carboxamide

Uniqueness

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-sulfonamide is unique due to the presence of the thiophene-2-sulfonamide group, which imparts distinct chemical and biological properties compared to other indole-piperidine derivatives .

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C18H19N3O3S2/c22-18(16-12-13-4-1-2-5-15(13)19-16)21-9-7-14(8-10-21)20-26(23,24)17-6-3-11-25-17/h1-6,11-12,14,19-20H,7-10H2

InChI Key

PTRMSBSXRDAKPU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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